![molecular formula C16H13ClF3NO2 B14351625 Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- CAS No. 90936-95-1](/img/structure/B14351625.png)
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzamide core with a 2-chloro-4-(trifluoromethyl)phenoxy group and an N-ethyl substitution, which imparts specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction where a suitable phenol derivative reacts with a chlorinated benzamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow nitration, for example, has been developed for similar compounds, allowing for better control over reaction parameters and scalability . This method can be adapted for the synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMSO are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, plastics, and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fomesafen: An N-sulfonylcarboxamide with a similar phenoxy group, used as a herbicide.
Benzamide, N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl} amino}carbonyl}-2,6-difluoro-: Another benzamide derivative with fluorine substitutions.
Uniqueness
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.
Eigenschaften
90936-95-1 | |
Molekularformel |
C16H13ClF3NO2 |
Molekulargewicht |
343.73 g/mol |
IUPAC-Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-21-15(22)10-4-3-5-12(8-10)23-14-7-6-11(9-13(14)17)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
HAYFSWOWIUSEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.